molecular formula C18H21NO3 B149704 (2S,3S)-Methylreboxetine CAS No. 105018-14-2

(2S,3S)-Methylreboxetine

Cat. No.: B149704
CAS No.: 105018-14-2
M. Wt: 299.4 g/mol
InChI Key: MZGJHBJKODTIQM-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-Methylreboxetine, also known as MeNER, is a potent and selective ligand for the norepinephrine transporter (NET). It serves as the reference standard for the PET radioligand [¹¹C]MeNER, which is used in positron emission tomography (PET) to study the brain's noradrenergic system in vivo . The (S,S) enantiomer demonstrates high affinity and selectivity for NET, making it a crucial tool for investigating neurodegenerative and psychiatric disorders where noradrenaline pathways are implicated, such as Parkinson's disease, Alzheimer's disease, depression, and attention deficit hyperactivity disorder (ADHD) . The compound acts as a derivative of reboxetine, a known NET inhibitor. Its primary research value lies in its application as a non-radioactive standard for the synthesis and quality control of the corresponding carbon-11 labeled radiotracer, (S,S)-[¹¹C]MeNER . This radioligand enables researchers to quantitatively assess NET density and occupancy in brain regions like the thalamus, locus coeruleus, and hypothalamus, facilitating the exploration of disease mechanisms and the evaluation of novel therapeutics targeting the norepinephrine transporter . Recent studies have successfully utilized this compound in clinical research, including imaging NET availability in patients with Parkinson's disease , and in preclinical models to reflect neurotoxin-induced decreases in noradrenaline levels . This product is provided with a Certificate of Analysis. It is intended for Research Use Only and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(S)-(2-methoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-20-15-9-5-6-10-16(15)22-18(14-7-3-2-4-8-14)17-13-19-11-12-21-17/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGJHBJKODTIQM-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105018-14-2
Record name (2S,3S)-Methylreboxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105018142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MENER, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XWI258BOT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Radiochemical Preparations of 2s,3s Methylreboxetine and Analogues

Stereoselective Synthesis of the Core Morpholine (B109124) Structure

The biological activity of reboxetine (B1679249) analogues is highly dependent on their stereochemistry, making the stereoselective synthesis of the chiral morpholine core a critical aspect of their production. The (2S,3S) configuration is particularly noted for its high potency. nih.gov

Researchers have developed multi-step synthetic routes to achieve the desired stereoisomers. One notable method involves a twelve-step stereoselective synthesis that begins with 4-bromobenzaldehyde. nih.gov A key step in this pathway is the use of a Sharpless asymmetric epoxidation, a powerful technique that establishes the required stereogenic centers with high precision. nih.gov Pharmaceutical development has also yielded enantioselective variants for producing the (S,S) enantiomer. researchgate.net Other strategies have explored different approaches, such as the condensation of N-benzyl ethanolamine (B43304) with glyoxylic acid to form a 2-hydroxy-1,4-oxazin-3-one intermediate. This can be followed by a Lewis acid-mediated coupling and a crystallization-induced asymmetric transformation to isolate a single diastereomer, which is then converted to the desired morpholine derivative. nih.gov

Precursor Synthesis for Radiolabeling

The final step in producing the radiolabeled tracer involves introducing a radionuclide, typically Carbon-11 (B1219553), onto a precursor molecule. The synthesis of this precursor is a crucial stage that dictates the success of the final radiolabeling.

(2S,3S)-Desethylreboxetine, also known as (+)-(2S,3S)-2-[2-Morpholinylphenylmethoxy]phenol, serves as the immediate precursor for the radiosynthesis of [¹¹C]Methylreboxetine ([¹¹C]MRB), also called [¹¹C]MeNER. snmjournals.orgabx.de This precursor is commercially available but can also be synthesized through multi-step procedures. pubcompare.ainih.gov

One established laboratory synthesis is a nine-step procedure that starts from catechol, which is first monoprotected with a methanesulfonyl group. nih.gov The synthesis proceeds through several intermediates to form the racemic morpholine structure. This racemic mixture, (2S,3S)/(2R,3R)-2-[α-(2-hydroxyphenoxy)benzyl]-morpholine, is then separated using chiral High-Performance Liquid Chromatography (HPLC) to isolate the enantiomerically pure (>98%) (2S,3S)-desethylreboxetine precursor. nih.gov

To achieve selective O-methylation on the phenolic hydroxyl group, the secondary amine of the morpholine ring is often protected. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. acs.orggoogle.com This strategy prevents the competing N-methylation during the radiosynthesis.

For related analogues like [¹¹C]MENET, a two-step radiosynthesis is employed starting with an N-Boc protected precursor, such as (2S,3S)-N-tert-butoxycarbonyl-2-[α-(2-trimethylstannylphenoxy)phenylmethyl]morpholine. nih.govresearchgate.net The radiosynthesis involves the introduction of the ¹¹C-methyl group, followed by a hydrolysis step using an acid like trifluoroacetic acid to remove the N-Boc protecting group, yielding the final product. nih.govnih.gov This protection-deprotection strategy is essential for directing the radiolabel to the intended position and is also used in the synthesis of precursors for palladium-catalyzed coupling reactions. snmjournals.org

Radiosynthesis of Carbon-11 Labeled (2S,3S)-Methylreboxetine ([¹¹C]MRB or [¹¹C]MeNER)

The short half-life of Carbon-11 (20.4 minutes) necessitates rapid and efficient radiosynthesis methods to produce (S,S)-[¹¹C]Methylreboxetine for PET imaging. nih.gov The process begins with the production of [¹¹C]carbon dioxide from a cyclotron, which is then converted into a reactive methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. jove.comnih.gov

Palladium-catalyzed cross-coupling reactions offer a versatile method for forming carbon-carbon bonds and have been adapted for ¹¹C-labeling. nih.govrsc.orglibretexts.org While direct O-methylation is more common for [¹¹C]MRB itself, cross-coupling methods are crucial for synthesizing certain analogues.

For instance, the synthesis of [¹¹C]MENET, an analogue of reboxetine, was initially achieved via a Stille coupling. This reaction involved coupling an aryltrimethylstannane precursor with [¹¹C]CH₃I using a palladium catalyst. nih.govsnmjournals.org However, this method could lead to lower specific activity due to the transfer of non-radioactive methyl groups from the tin precursor. snmjournals.org

To overcome this limitation, the Suzuki coupling reaction has been employed as an alternative. researchgate.netsnmjournals.org This approach uses an N-t-Boc protected organoboron precursor (a pinacolboranate ester), which undergoes cross-coupling with [¹¹C]CH₃I. snmjournals.org The reaction is catalyzed by a palladium complex, such as one generated in situ from Pd₂(dba)₃ and a phosphine (B1218219) ligand like (o-Tol)₃P, in the presence of a base. researchgate.netsnmjournals.org This method has been shown to provide the desired product in high radiochemical yield and specific activity. snmjournals.org

Table 1: Comparison of Cross-Coupling Methods for Reboxetine Analogue Synthesis

Method Precursor Type Catalyst System Advantages Disadvantages Source
Stille Coupling Aryltrimethylstannane Pd₂(dba)₃, (o-CH₃C₆H₄)₃P, CuCl, K₂CO₃ Established method Potential for low specific activity, toxic tin by-products nih.govsnmjournals.org
Suzuki Coupling N-t-Boc Pinacolboranate Pd₂(dba)₃, (o-Tol)₃P, K₂CO₃ High radiochemical yield, high specific activity, avoids toxic tin Requires synthesis of boronate precursor researchgate.netsnmjournals.org

The most direct and widely used method for synthesizing [¹¹C]MRB is the O-methylation of the (2S,3S)-desethylreboxetine precursor with [¹¹C]methyl iodide. nih.gov Several protocols have been developed and optimized to maximize yield and purity.

Early methods involved reacting the precursor with [¹¹C]CH₃I in the presence of a base like methanolic tetrabutylammonium (B224687) hydroxide (B78521). nih.gov Another common procedure uses dimethylformamide (DMF) as the solvent and sodium hydroxide (NaOH) as the base, with the reaction mixture heated to 100 °C for several minutes. nih.govnih.gov

Optimization studies have revealed that the choice and amount of base are critical. snmjournals.org Using a strong base in excess can lead to the formation of a significant amount of the undesired N-methylated by-product. snmjournals.org A refined approach uses a milder aqueous base (e.g., 0.5N NaOH) in sub-stoichiometric amounts relative to the precursor. This adjustment favors the desired O-methylation, significantly improving the purity of the crude product before HPLC purification. snmjournals.org

Modern radiosynthesis is often performed on automated modules, such as the GE TRACERlab or Sumitomo CUPID systems, which can incorporate a "loop method". snmjournals.orgnih.govjove.comresearchgate.net In this technique, the precursor solution is pre-loaded into an HPLC sample loop, and the gaseous [¹¹C]CH₃I is passed through it. This captive solvent method has been shown to be more efficient, providing higher and more consistent radiochemical yields and greater molar activity compared to traditional reaction vessel methods. jove.com

Table 2: Summary of O-Methylation Conditions for [¹¹C]MRB Synthesis

Method Precursor Reagents Conditions Radiochemical Yield (Decay-Corrected) Source
Lin and Ding (2S,3S)-desethylreboxetine [¹¹C]CH₃I, NaOH, DMF 100 °C, 10 min 61-74% nih.gov
Wilson et al. (S,S)-normethyl precursor [¹¹C]CH₃I, Tetrabutylammonium hydroxide, Methanol HPLC sample loop 25-40% (uncorrected) nih.gov
Optimized Loop Method (S,S)-desethylreboxetine [¹¹C]CH₃I, 0.5N aq. NaOH, DMF HPLC loop, 25 °C 8±4% (DCY) snmjournals.org
Automated System (2S,3S)-Desethylreboxetine [¹¹C]CH₃I, 5M NaOH, DMF -15 °C then 100 °C for 10 min Not specified nih.gov

Radiochemical Yield and Purity Optimization

The optimization of radiochemical yield and purity is a critical aspect of producing radiopharmaceuticals for Positron Emission Tomography (PET). For carbon-11 labeled ligands like (S,S)-[¹¹C]Methylreboxetine ([¹¹C]MeNER), significant efforts have been made to enhance production efficiency. Initial synthesis attempts using an excess of strong bases like sodium hydroxide (NaOH) led to undesired by-products due to deprotonation at both the phenolic hydroxy and morpholine amine positions of the precursor, (S,S)-desmethylreboxetine. snmjournals.org

To overcome these challenges, optimization studies using non-radioactive carbon-13 ([¹³C]CH₃I) were performed to screen for ideal reaction conditions before applying them to carbon-11 radiochemistry. snmjournals.org This pre-optimization led to the adoption of milder aqueous bases and an improved automated radiosynthesis method utilizing a High-Performance Liquid Chromatography (HPLC) loop. snmjournals.org This "loop method" has proven more efficient than traditional reactor methods for several C-11 radioligands. jove.com In this technique, the precursor solution is preloaded into the HPLC injection loop, and the gaseous [¹¹C]CH₃I is passed through it, facilitating the reaction in a smaller volume. snmjournals.orgjove.com

This optimized loop method for [¹¹C]MeNER resulted in a validated process for human use, consistently yielding the final product with high radiochemical purity, typically between 95-99%. snmjournals.org The decay-corrected radiochemical yield was reported to be 8±4% (n=35), with specific activities ranging from 2907 to 12573 mCi/µmol at the end of synthesis. snmjournals.org A comparative analysis demonstrated that the loop method provided higher and more consistent radiochemical yields and increased molar activity compared to the older reactor method. jove.com

General principles of radiosynthesis optimization, applicable to these compounds, involve fine-tuning parameters such as temperature, reaction time, and precursor amounts. researchgate.nethelsinki.fi For instance, optimizing these conditions for other PET ligands has led to radiochemical yields of up to 97% and purities exceeding 98%. helsinki.fi Automated synthesis modules are often employed to ensure reproducible batch synthesis that maximizes yield and purity while minimizing production time and radiation exposure. researchgate.netnih.gov

Table 1: Comparison of Reactor vs. Loop Method for [¹¹C]MRB (2) Synthesis

Parameter Reactor Method (n=6) Loop Method (n=25)
Radiochemical Yield (EOS) 1.6 ± 0.5 GBq 5.4 ± 2.2 GBq
Molar Activity 132 ± 78 GBq/µmol 194 ± 66 GBq/µmol
Radiochemical Purity - 99.6 ± 0.6%

Data sourced from a comparative study of radiolabeling efficiency. jove.com

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues

The development of fluorine-18 (¹⁸F) labeled analogues of reboxetine was pursued to leverage the longer half-life of ¹⁸F (109.8 minutes) compared to ¹¹C (20.3 minutes), which allows for longer imaging times. nih.govnih.gov The synthesis of these analogues, such as [¹⁸F]fluororeboxetine ([¹⁸F]FRB) and [¹⁸F]fluoromethylreboxetine, generally involves multi-step procedures. nih.govresearchgate.net

A common strategy for producing enantiomerically pure ¹⁸F-labeled reboxetine analogues, like (S,S)-[¹⁸F]FRB and its deuterated form (S,S)-[¹⁸F]FRB-D₄, involves a three-step radiosynthesis. nih.gov This process begins with the formation of a fluoroalkylating agent, such as 1-bromo-2-[¹⁸F]fluoroethane, via a nucleophilic substitution reaction. nih.gov This intermediate is then reacted with a protected precursor, for example, N-Boc-desethylreboxetine, in the presence of a base. nih.gov The final step is the removal of the protecting group (e.g., a tert-butyloxycarbonyl or 'Boc' group) using an acid like trifluoroacetic acid to yield the desired radioligand. nih.gov

Another two-step approach has been described for analogues like ¹⁸F-MFP3, which involves the initial incorporation of fluorine-18 onto a precursor molecule containing a suitable leaving group (e.g., a tosyloxy group), followed by a deprotection step to reveal the final compound. researchgate.net

Development of [¹⁸F]Fluoroalkyl-Substituted Reboxetine Analogues

Research has focused on creating reboxetine analogues with fluoroalkyl substituents on the phenoxy ring to develop PET imaging agents for the norepinephrine (B1679862) transporter (NET). nih.govacs.org Notable examples include (S,S)-2-(alpha-(2-Fluoromethoxyphenoxy)benzyl)morpholine, known as (S,S)-[¹⁸F]FMeNER, and its di-deuterated analogue, (S,S)-[¹⁸F]FMeNER-D₂. researchgate.net The introduction of deuterium (B1214612) is a strategy aimed at slowing in vivo metabolism and reducing defluorination, a common issue where the ¹⁸F atom is cleaved from the molecule in the body. nih.govgoogle.com

The radiosynthesis of (S,S)-[¹⁸F]FMeNER and (S,S)-[¹⁸F]FMeNER-D₂ is achieved through O-fluoromethylation of the corresponding desfluoromethoxy precursor using [¹⁸F]bromofluoromethane or its deuterated version. researchgate.net These radioligands have been produced with high radiochemical purities (>98%) and specific radioactivities ranging from 111-185 GBq/µmol. researchgate.net

While the development of these ¹⁸F-analogues was promising, studies revealed that placing the fluoroalkyl group on the phenoxy moiety could reduce affinity for the NET compared to their carbon-11 counterparts. nih.gov Furthermore, while deuterium substitution in (S,S)-[¹⁸F]FMeNER-D₂ helped to reduce in vivo defluorination, it did not completely eliminate it. nih.gov Despite this, (S,S)-[¹⁸F]FMeNER-D₂ has been identified as a useful radiofluorinated ligand for imaging brain NET in non-human primates, showing superiority to (S,S)-[¹¹C]MeNER because it allows for the attainment of a specific binding peak equilibrium during PET experiments with a lower noise level. nih.govresearchgate.net

Table 2: Properties of Developed [¹⁸F]Fluoroalkyl Reboxetine Analogues

Compound Key Feature Radiochemical Purity Specific Radioactivity (EOS) Note
(S,S)-[¹⁸F]FMeNER Fluoromethoxy analogue >98% 111-185 GBq/µmol Developed as a potential ¹⁸F PET ligand for NET. researchgate.net
(S,S)-[¹⁸F]FMeNER-D₂ Di-deuterated fluoromethoxy analogue >98% 111-185 GBq/µmol Reduced, but did not eliminate, in vivo defluorination. nih.govresearchgate.net
(S,S)-[¹⁸F]FRB Fluoroethoxy analogue >99% enantiomeric purity - Synthesized for NET imaging studies. nih.gov
(S,S)-[¹⁸F]FRB-D₄ Tetradeuterated fluoroethoxy analogue >99% enantiomeric purity - Deuterium substitution aimed to improve in vivo stability. nih.govgoogle.com

EOS: End of Synthesis

Nucleophilic Fluorination Techniques for [¹⁸F] Labeling

Nucleophilic fluorination is the most prevalent method for introducing fluorine-18 into PET radiopharmaceuticals. utupub.fi This approach is favored over electrophilic methods because it utilizes the high specific activity of no-carrier-added [¹⁸F]fluoride produced from a cyclotron and avoids the need for complex facilities to handle [¹⁸F]F₂ gas. utupub.fi The fundamental challenge in nucleophilic fluorination is overcoming the poor nucleophilicity and high basicity of the fluoride (B91410) ion. ucla.edu

The technique typically involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a good leaving group, such as a tosylate, triflate, or bromide, on a precursor molecule. nih.govucla.eduacs.org For example, the synthesis of [¹⁸F]FRB involves the nucleophilic displacement of a triflate group from 2-bromoethyl triflate with [¹⁸F]F⁻. nih.gov In another application, nucleophilic tosyl displacement to incorporate ¹⁸F into an isopropyl group has been achieved in nearly quantitative yields. acs.org

To enhance reactivity, the [¹⁸F]fluoride is typically activated by forming a complex with a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2.) and a potassium carbonate base, which increases its nucleophilicity in aprotic solvents like acetonitrile (B52724) or dimethylformamide. nih.gov The efficiency of these reactions is highly dependent on minimizing chemical impurities, particularly water, which can hinder the nucleophilic substitution mechanism. researchgate.net Recent advancements also include the development of transition metal-mediated ¹⁸F-fluorination, which aims to combine the reactivity of electrophilic methods with the high molar activity of nucleophilic approaches. utupub.fi

Molecular Pharmacology and in Vitro Binding Kinetics of 2s,3s Methylreboxetine at Monoamine Transporters

In Vitro Ligand-Binding Assays

Ligand-binding assays are fundamental in pharmacology to determine the affinity and selectivity of a compound for its target receptors or transporters. For (2S,3S)-Methylreboxetine, these assays have been pivotal in characterizing its profile as a potent and selective NET inhibitor.

Affinity (Ki) Determination for Norepinephrine (B1679862) Transporter (NET)

This compound demonstrates a high binding affinity for the human norepinephrine transporter (hNET). Affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the transporters in vitro. A lower Ki value indicates a higher binding affinity.

In vitro competition binding assays using cell lines stably expressing hNET have determined the Ki of this compound to be approximately 1.02 nM. nih.govnih.gov Another study places the IC₅₀ value, a related measure of potency, at 2.5 nM. nih.gov These values establish this compound as a highly potent ligand for the norepinephrine transporter. researchgate.net

Table 1: In Vitro Binding Affinity (Ki) of this compound for hNET

Compound Transporter Ki (nM) Cell Line
This compound hNET 1.02 ± 0.11 HEK-293

Data sourced from studies using human embryonic kidney (HEK-293) cells transfected with the human transporter. nih.govnih.gov

Selectivity Profiling Against Serotonin (B10506) Transporter (SERT) and Dopamine (B1211576) Transporter (DAT)

A critical aspect of a drug's pharmacological profile is its selectivity for its intended target over other related targets. This compound has been profiled for its binding affinity at SERT and DAT to determine its selectivity for NET.

Binding assays performed in HEK-293 cells expressing human transporters revealed Ki values of 93 ± 20 nM for SERT and 327 ± 39 nM for DAT. nih.gov This demonstrates a significantly lower affinity for these transporters compared to NET. The selectivity ratio, calculated by dividing the Ki for the off-target transporter by the Ki for the target transporter, indicates that this compound is approximately 91-fold more selective for NET over SERT and 321-fold more selective for NET over DAT. nih.gov This high selectivity underscores its specific action on the norepinephrine system. researchgate.net

Table 2: Selectivity Profile of this compound

Transporter Ki (nM) Selectivity Ratio (Ki DAT or SERT / Ki NET)
hNET 1.02 ± 0.11 -
hSERT 93 ± 20 ~91
hDAT 327 ± 39 ~321

Data derived from competition binding assays in HEK-293 cells expressing human monoamine transporters. nih.govnih.gov

Competition Binding Studies using [3H]Nisoxetine and Other Radiotracers

The binding affinity of this compound is determined through competition binding assays. nih.gov In these experiments, a radiolabeled ligand with known high affinity for the transporter, such as [³H]nisoxetine for NET, is used. nih.govwikipedia.org Unlabeled compounds, like this compound, are then added at increasing concentrations to compete with the radioligand for binding to the transporter. nih.govsnmjournals.org

The ability of this compound to displace [³H]nisoxetine from hNET expressed in HEK-293 cells allows for the calculation of its Ki value. nih.gov Similarly, to determine affinity for SERT and DAT, other specific radiotracers are used, such as [³H]citalopram for SERT and [¹²⁵I]RTI-55 or [³H]WIN 35,428 for DAT. nih.govnih.gov These studies confirm that this compound effectively displaces the NET-selective radioligand but is significantly less potent at displacing radioligands for SERT and DAT, reinforcing its selectivity profile. nih.gov

Mechanism of Norepinephrine Transporter Interaction

Beyond simply binding to the transporter, it is important to understand how this compound affects the transporter's primary function: the reuptake of norepinephrine.

Inhibition of Norepinephrine Uptake in Isolated Synaptosomes and Transfected Cell Lines

Functional assays measuring the inhibition of norepinephrine uptake provide a direct assessment of a compound's potency as a reuptake inhibitor. Studies using rat hypothalamic synaptosomes, which are isolated nerve terminals containing a high density of NETs, have demonstrated the functional potency of reboxetine (B1679249) enantiomers. The (S,S) enantiomer of reboxetine was found to have a 50% inhibition concentration (IC₅₀) of 3.6 nM for inhibiting norepinephrine uptake. nih.govnih.gov

Further studies with this compound, a close derivative, showed a potent IC₅₀ of 2.5 nM in a similar assay. nih.gov These functional assays, conducted in both isolated nerve terminals and in cell lines engineered to express hNET, confirm that the high binding affinity of this compound translates into potent functional inhibition of norepinephrine transport. nih.govoup.com

Table 3: Functional Potency (IC₅₀) for Norepinephrine Uptake Inhibition

Compound Preparation IC₅₀ (nM)
(S,S)-Reboxetine Rat Hypothalamic Synaptosomes 3.6
This compound Rat Hypothalamic Synaptosomes 2.5

Data from in vitro norepinephrine uptake inhibition assays. nih.govnih.gov

Comparative Potency of (2S,3S) vs. (2R,3R) Enantiomers in Vitro

Reboxetine and its derivatives are chiral molecules, existing as different stereoisomers or enantiomers. The biological activity of these enantiomers can vary significantly. In the case of methylreboxetine, the (2S,3S) enantiomer is substantially more potent than its (2R,3R) counterpart.

In vitro studies measuring the inhibition of norepinephrine uptake have shown that the (2S,3S) enantiomer of methylreboxetine has an IC₅₀ of 2.5 nM. nih.gov In stark contrast, the (2R,3R) enantiomer is significantly less potent, with an IC₅₀ of 85 nM. nih.gov This demonstrates a 34-fold difference in potency between the two enantiomers, highlighting the stereospecificity of the interaction with the norepinephrine transporter. The (S,S) configuration is clearly the more active form for NET inhibition. nih.gov

Structure-Activity Relationships (SAR) for NET Affinity and Selectivity

The binding affinity and selectivity of this compound and related compounds for the norepinephrine transporter (NET) are significantly influenced by their chemical structure. Specific modifications to the phenoxy ring and the stereochemistry of the molecule play crucial roles in determining its interaction with monoamine transporters.

Impact of Substituents on Phenoxy Ring

The nature and position of substituents on the phenoxy ring of reboxetine analogs have a profound effect on their affinity for the norepinephrine transporter (NET) and their selectivity over the serotonin transporter (SERT) and dopamine transporter (DAT). nih.govacs.org

This compound, also known as MENET, features a methyl group at the 2-position of the phenoxy ring. nih.gov This substitution results in a high affinity for NET. nih.gov In vitro binding assays using human embryonic kidney (HEK-293) cells expressing human monoamine transporters have demonstrated that this compound exhibits a high affinity for NET with a Ki value of 1.02 nM. nih.govnih.gov It also shows significant selectivity over SERT (92-fold) and DAT (321-fold). nih.gov

Replacing the methyl group with ω-fluoroalkyl groups at the same position leads to a decrease in affinity for all three transporters. nih.gov For instance, incorporating a fluoroethyl or fluoropropyl group at the 2-position of the phenoxy ring reduces the NET and SERT affinity by three to five-fold compared to the methyl derivative. nih.gov

Furthermore, modifying the linker atom between the rings from an oxygen to a sulfur atom, as seen in the compound MESNET, increases the NET affinity by 3.4 times compared to this compound. nih.gov However, this modification also leads to a decrease in the selectivity of NET over SERT to about half that of this compound. nih.gov Despite these variations, all these analogs maintain a low affinity for DAT. nih.gov

The following table summarizes the in vitro binding affinities of this compound and related analogs at human monoamine transporters.

CompoundSubstituent at 2-position of Phenoxy RingLinker AtomNET Ki (nM)SERT Ki (nM)DAT Ki (nM)NET/SERT SelectivityNET/DAT Selectivity
This compound (MENET)MethylOxygen1.029332791.2320.6
FENETFluoroethylOxygen3.14----
FPNETFluoropropylOxygen3.68----
MESNETMethylSulfur0.3014.8-49.3-

Data sourced from in vitro competition binding assays in HEK-293 cells expressing human transporters. nih.govnih.gov

Stereochemical Determinants of Binding Efficacy

The stereochemistry of reboxetine and its analogs is a critical determinant of their binding efficacy at the norepinephrine transporter (NET). nih.govmdpi.com Reboxetine possesses two chiral centers, leading to four possible stereoisomers. mdpi.com However, it is the (S,S) enantiomer that is primarily responsible for the potent inhibition of NET. nih.govmdpi.com

The (S,S) enantiomer of reboxetine is significantly more potent than the (R,R) enantiomer. nih.govnih.gov For instance, the (S,S) enantiomer has an IC₅₀ value of 3.6 nM for inhibiting NET in rat hypothalamic synaptosomes, whereas the (R,R) enantiomer is substantially less active. nih.govnih.gov Similarly, for methylreboxetine, the (S,S) isomer (this compound) demonstrates a much higher affinity for NET (IC₅₀ = 2.5 nM) compared to the (R,R) isomer (IC₅₀ = 85 nM). nih.gov This highlights the stereospecific nature of the interaction with the transporter.

This difference in potency is not due to stereoselective metabolism, as both enantiomers are metabolized by cytochrome P450 3A4 to a similar extent. mdpi.comnih.gov Instead, the spatial arrangement of the functional groups in the (S,S) configuration allows for a more favorable and high-affinity binding to the NET protein. mdpi.comnih.gov The higher efficacy of the (S,S) enantiomer has led to the development of optically pure (S,S)-reboxetine, which is reported to be approximately 5 to 8.5 times more effective at inhibiting norepinephrine reuptake than the racemic mixture. google.com

The table below illustrates the impact of stereochemistry on the inhibitory potency of reboxetine and methylreboxetine at the norepinephrine transporter.

CompoundStereoisomerNET IC50 (nM)
Reboxetine(S,S)3.6
Methylreboxetine(S,S)2.5
Methylreboxetine(R,R)85

IC₅₀ values are for inhibition of norepinephrine uptake in rat hypothalamic synaptosomes. nih.gov

Preclinical in Vivo Neuropharmacological Characterization Using Positron Emission Tomography Pet

Animal Model Selection for NET Imaging Studies

The choice of animal model is a pivotal step in the preclinical assessment of PET radiotracers. Both rodent and non-human primate models have been utilized to evaluate the pharmacological profile and translational potential of (2S,3S)-Methylreboxetine.

Rodent Models for Initial Pharmacological Assessment

Rodent models, including rats and mice, are frequently the first step for the in vivo evaluation of new PET radiotracers. nih.govresearchgate.netthno.orgwindows.net For (S,S)-[¹¹C]MRB, studies in rats have been conducted to determine initial brain uptake and biodistribution. nih.govresearchgate.net For instance, investigations in Sprague-Dawley rats are common for assessing NET-selective compounds. thno.orgnih.gov These initial assessments confirmed that (S,S)-[¹¹C]MRB crosses the blood-brain barrier and shows retention in NET-rich regions like the hypothalamus. nih.gov Furthermore, pretreatment with NET inhibitors such as reboxetine (B1679249) or desipramine (B1205290) demonstrated the specificity of the radiotracer's binding. nih.gov Studies in rats have also shown that the density of NET measured by [¹¹C]MRB PET correlates well with postmortem measurements of noradrenaline concentrations, validating its use as a biomarker for the integrity of noradrenergic neurons. researchgate.net

Non-Human Primate Models (e.g., Rhesus Monkeys, Baboons) for Translational Neuroimaging Research

Non-human primate models, particularly rhesus monkeys and baboons, are essential for translational neuroimaging research due to the high degree of similarity between their neuroanatomy and that of humans. nih.govnih.govnih.govmdpi.comoup.com Extensive PET studies using (S,S)-[¹¹C]MRB have been performed in these models to characterize its in vivo behavior in a brain environment that more closely resembles that of humans. nih.govnih.govnih.govsnmjournals.orgspringermedizin.de Baboons were used in early comparative evaluations that established the superiority of the (S,S) enantiomer over other potential NET radiotracers. nih.gov Rhesus monkeys have been employed to quantify binding parameters, assess drug occupancy, and study the distribution of NET in detail. nih.govspringermedizin.de These studies are critical for predicting the radiotracer's performance in clinical settings and for designing human imaging protocols. nih.govnih.gov

In Vivo Brain Distribution and Pharmacokinetics in Preclinical Models

The in vivo brain distribution and pharmacokinetic profile of this compound are key determinants of its utility as a PET tracer for NET.

Regional Radiotracer Uptake and Clearance Profiles in NET-Rich Brain Regions (e.g., Thalamus, Midbrain, Locus Coeruleus, Cerebellum, Pons)

In non-human primates, (S,S)-[¹¹C]MRB exhibits a regional brain distribution that aligns with the known density of the norepinephrine (B1679862) transporter. nih.govresearchgate.netnih.gov The highest uptake is consistently observed in NET-rich areas, including the thalamus and various brainstem regions like the midbrain, pons, and the locus coeruleus. researchgate.netnih.gov The cerebellum has also been noted to have significant NET density in primates, while regions like the caudate and putamen show lower levels of NET. nih.govnih.gov The clearance of radioactivity from the brain is characterized by slow washout from these NET-rich regions, indicative of specific binding, and faster clearance from areas with low NET density. nih.gov For example, in baboons, the clearance half-time from the thalamus was approximately 250 minutes. nih.gov

Quantification of Distribution Volumes and Binding Potentials in Animal Brains

Quantitative analysis of PET data allows for the estimation of parameters such as the total distribution volume (VT) and the non-displaceable binding potential (BPND), which reflect the density of available NETs. nih.gov In rhesus monkeys, the BPND of [¹¹C]MRB in the thalamus was estimated to be 1.8 ± 0.3. nih.gov Kinetic modeling techniques, often using a reference region with low specific binding like the caudate nucleus or occipital cortex, are employed to derive these values from dynamic scan data. nih.gov These quantitative outcomes are crucial for assessing NET occupancy by therapeutic drugs. nih.gov

Table 1: Regional Brain Uptake and Binding of (S,S)-[¹¹C]Methylreboxetine in Non-Human Primates
Brain RegionRelative Uptake/BindingQuantitative Value (BPND)Reference
ThalamusHigh1.8 ± 0.3 nih.gov
Locus CoeruleusHighestNot typically quantified due to small size nih.govnih.gov
Midbrain/BrainstemHighN/A researchgate.netnih.gov
CerebellumModerate to HighN/A nih.gov
Caudate NucleusLowUsed as reference region nih.gov

Comparative In Vivo Evaluation of this compound and its Analogues

Comparative studies are vital for establishing the superiority of a particular radiotracer. In vivo evaluations in baboons have demonstrated that (S,S)-[¹¹C]MRB is superior to its (R,R) enantiomer. nih.gov The (R,R) isomer showed no regional specificity and its binding was not blocked by nisoxetine (B1678948), indicating a lack of specific binding to NET in vivo. core.ac.uk In contrast, (S,S)-[¹¹C]MRB displayed high specific uptake in NET-rich regions. nih.govd-nb.info Further comparisons with other potential NET radioligands, such as derivatives of nisoxetine and oxaprotiline, also concluded that (S,S)-[¹¹C]MRB was the most promising ligand for PET studies due to its higher specific binding and lower non-specific signal. nih.gov While other reboxetine analogues have been developed, comparative studies in baboons have indicated that (S,S)-[¹¹C]MRB remains the best option. scispace.com

Specificity and Saturability of In Vivo Binding in Preclinical Models

The utility of a PET radioligand is critically dependent on its ability to bind specifically and saturably to its target. For this compound, this means demonstrating that its binding in the brain is primarily to NETs and that this binding can be blocked by other drugs that also target NET.

Pharmacological challenge studies are a cornerstone of in vivo radioligand validation. In these studies, the binding of the radioligand is assessed after pretreatment with a "cold" (non-radiolabeled) compound that has a known affinity for the target receptor or transporter. A significant reduction in the radioligand's binding following this challenge indicates specific binding.

In preclinical studies involving non-human primates, pretreatment with the selective NET inhibitor nisoxetine (1 mg/kg) resulted in a substantial decrease in (S,S)-[¹¹C]MRB uptake in NET-rich regions such as the thalamus (approximately 50% reduction) and cerebellum (approximately 40% reduction). nih.gov This blocking effect demonstrates the saturable and specific nature of (S,S)-[¹¹C]MRB binding to NETs in the brain. nih.gov Similarly, pretreatment with desipramine , another NET inhibitor, also led to a significant reduction in the binding of (S,S)-[¹¹C]MRB in NET-rich brain areas in both rats and baboons. nih.govresearchgate.net

Atomoxetine (B1665822) , a selective norepinephrine reuptake inhibitor used in the treatment of ADHD, has also been employed in blocking studies. isciii.esnih.gov While detailed preclinical data on atomoxetine blocking of this compound is part of broader human studies, the principle remains the same: to confirm the NET-specific signal of the radiotracer. researchgate.net The ability of these structurally distinct NET inhibitors to displace (S,S)-[¹¹C]MRB from its binding sites provides strong evidence for its utility as a specific NET imaging agent.

Table 1: Pharmacological Challenge Studies with (S,S)-[¹¹C]MRB

Challenging Drug Animal Model Key Finding Reference
Nisoxetine Baboon ~50% reduction in thalamus uptake, ~40% in cerebellum. nih.gov
Desipramine Rat, Baboon Reduced radioactivity uptake in NET-rich regions. nih.govresearchgate.net
Atomoxetine Monkey Used to assess NET occupancy, though high doses showed saturation. researchgate.netnih.gov

An ideal PET radioligand should exhibit low non-specific binding, meaning it does not accumulate significantly in tissues that lack the target of interest. To assess this for (S,S)-[¹¹C]MRB, researchers have examined its uptake in brain regions known to have a low density of norepinephrine transporters, such as the striatum, caudate nucleus, and occipital cortex. nih.govnih.govresearchgate.net

In both rodent and non-human primate studies, a faster washout of radioactivity was observed in these NET-poor regions compared to the slower clearance from NET-rich areas like the thalamus and cerebellum. nih.gov For instance, in baboons, the clearance half-time from the thalamus was approximately 250 minutes, indicating high specific retention, while washout was more rapid in the striatum and cortical regions. nih.gov

However, some studies have noted a relatively high uptake in the striatum, which may suggest a degree of non-specific binding. nih.gov Despite this, the ratio of the distribution volume in NET-rich regions to that in NET-poor regions was found to be between 1.8 and 2.2, indicating a favorable signal-to-noise ratio. nih.gov In rats, a hypothalamus/striatum ratio of 2.5 was achieved 60 minutes after injection. nih.gov The occipital cortex and the caudate nucleus have also been used as reference regions in PET studies due to their low NET concentration, further helping to quantify the specific binding in other brain areas. researchgate.netresearchgate.net

Table 2: (S,S)-[¹¹C]MRB Binding in NET-Poor Brain Regions

Brain Region Animal Model Observation Reference
Striatum Rat, Baboon Faster washout compared to NET-rich regions; some non-specific binding noted. nih.gov
Caudate Baboon Used as a reference region due to low NET density. researchgate.net
Occipital Cortex Rhesus Monkey Used as a reference region due to low NET concentration. researchgate.net

In Vivo Studies Beyond Brain Imaging in Preclinical Models

The application of this compound extends beyond the central nervous system, offering insights into the role of norepinephrine transporters in peripheral organs.

Brown adipose tissue (BAT) is a specialized form of fat that plays a crucial role in thermogenesis and energy expenditure. nih.govsnmjournals.org This tissue is densely innervated by the sympathetic nervous system and has a high concentration of norepinephrine transporters. nih.govsnmjournals.org

PET imaging studies in rats have demonstrated intense uptake of [¹¹C]MRB in the interscapular BAT. nih.gov This uptake was observed at both room temperature and under cold-exposed conditions. nih.gov Importantly, pretreatment with unlabeled methylreboxetine or nisoxetine significantly diminished the [¹¹C]MRB uptake in BAT, confirming that the signal is specific to NET. nih.gov

Interestingly, the uptake of [¹¹C]MRB in BAT was found to be three times higher than that of [¹⁸F]FDG (a glucose analog commonly used to image metabolic activity) at room temperature. nih.gov This suggests that [¹¹C]MRB PET could be a valuable tool for imaging BAT under basal conditions, which is not always achievable with [¹⁸F]FDG. nih.gov High-performance liquid chromatography (HPLC) analysis of BAT tissue samples revealed that 94-99% of the detected radioactivity was from unchanged [¹¹C]MRB, further validating its use for specific imaging of NET in this peripheral tissue. nih.gov

Table 3: Imaging of Norepinephrine Transporters in Brown Adipose Tissue (BAT)

Radiotracer Animal Model Key Findings Reference
[¹¹C]MRB Rat Intense uptake in BAT at room temperature and under cold exposure; uptake blocked by unlabeled MRB and nisoxetine. nih.gov
[¹¹C]MRB vs. [¹⁸F]FDG Rat [¹¹C]MRB uptake in BAT was 3x higher than [¹⁸F]FDG at room temperature. nih.gov

Computational and Biophysical Modeling of 2s,3s Methylreboxetine Target Interactions

Molecular Modeling and Docking Simulations for Transporter Binding

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as (2S,3S)-Methylreboxetine, fits into the binding site of its protein target, the human norepinephrine (B1679862) transporter (hNET). These methods have been pivotal, especially before the recent availability of high-resolution experimental structures.

Historically, the absence of an X-ray crystal structure for hNET meant that researchers relied on homology models, often constructed using the Drosophila dopamine (B1211576) transporter (dDAT) as a template. acs.orgscispace.commdpi.com These models were instrumental in early predictions of inhibitor binding. More recently, a significant advancement came with the publication of a high-resolution (2.5 Å) cryo-electron microscopy (cryo-EM) structure of the human NET in complex with reboxetine (B1679249), providing unprecedented detail of the binding site in an outward-open conformation.

Docking studies, initially with homology models and now confirmed by experimental structures, reveal that reboxetine binds at the primary substrate binding site (S1) located approximately midway through the membrane. acs.orgmdpi.com The molecule orients itself to engage in several key chemical interactions.

Both homology modeling and experimental structures have identified a consistent set of key amino acid residues within the hNET that are critical for inhibitor binding. These residues form the S1 binding pocket and are the primary determinants of binding affinity and selectivity.

Molecular dynamics simulations and docking studies have highlighted the importance of several residues. researchgate.net The cryo-EM structure confirms these predictions and provides a definitive map of the interaction points.

Table 1: Key Amino Acid Residues in hNET for Reboxetine Binding

ResidueLocationPredicted Interaction Type
Aspartic Acid 75 (Asp75)Transmembrane Domain 1 (TM1)Ionic bond/Salt bridge with morpholine (B109124) nitrogen
Phenylalanine 72 (Phe72)TM1Hydrophobic interaction
Tyrosine 152 (Tyr152)TM3π-π stacking with phenyl ring
Valine 148 (Val148)TM3van der Waals/Hydrophobic interaction
Phenylalanine 317 (Phe317)TM6π-π stacking with phenyl ring
Phenylalanine 323 (Phe323)TM6Hydrophobic interaction

These residues are crucial for anchoring the inhibitor within the binding site and preventing the reuptake of norepinephrine. Asp75, in particular, is a highly conserved residue across monoamine transporters and plays a key role in recognizing the amine group common to both substrates and inhibitors. acs.orgscispace.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. While comprehensive 3D-QSAR models specifically for this compound analogues are not extensively detailed in published literature, several studies have built QSAR models for broader classes of NET inhibitors, which included reboxetine, or have explored the structure-activity relationships (SAR) of reboxetine derivatives. acs.orgtandfonline.comnih.gov

These studies confirm that specific structural features are critical for high-affinity NET binding. For instance, a 2D-QSAR study on a series of N-arylmethylpiperidinamine derivatives found that substituent lipophilicity was a key factor governing inhibitor-NET interaction. tandfonline.comtandfonline.com Another study that developed QSAR models for NET and SERT inhibitors used two-dimensional molecular descriptors to predict affinity. researchgate.net

For reboxetine analogues specifically, SAR studies have shown that substitutions on the phenoxy ring can significantly modulate affinity and selectivity. acs.orgmdpi.com For example, introducing a methyl group at the second position of the phenoxy ring, as seen in this compound's analogue MENET, can maintain or even enhance affinity for NET. researchgate.net The development of new PET radioligands has relied on an iterative process of SAR to optimize properties like binding affinity and metabolic stability. acs.org This process has led to the synthesis of various reboxetine analogues, including those with fluoroalkyl and methyl substituents, demonstrating the importance of the phenoxy ring in fine-tuning the pharmacological profile. acs.orgnih.gov

Theoretical Approaches to Enantioselective Recognition Mechanisms

Reboxetine is a chiral molecule, and its (S,S)-enantiomer is known to be significantly more potent as a NET inhibitor than the (R,R)-enantiomer. This compound is a derivative of this more active (S,S) form. Theoretical studies using molecular dynamics (MD) simulations have been crucial in explaining the molecular basis for this enantioselectivity.

One key study performed MD simulations to compare the binding of (S,S)-reboxetine and (R,R)-reboxetine within a homology model of hNET. researchgate.net The results provided a clear energetic and structural rationale for the observed difference in potency.

The calculated binding free energy (ΔG) was more favorable for the (S,S)-enantiomer compared to the (R,R)-enantiomer. researchgate.net A major contributor to this difference was the electrostatic interaction, particularly the salt bridge between the morpholine nitrogen and the key residue Asp75. MD simulations showed that the distance of this interaction was shorter and therefore stronger for the (S,S)-reboxetine complex. researchgate.net This stronger electrostatic anchor contributes significantly to the higher affinity of the (S,S) form.

Furthermore, the study identified specific residues that energetically favored the binding of (S,S)-reboxetine over (R,R)-reboxetine. researchgate.net These differential interactions, governed by the precise stereochemistry of the ligand, underscore the highly specific nature of the binding pocket and its ability to distinguish between enantiomers.

Advanced Methodological Developments and Applications in Preclinical Research

Radioligand Development Strategies for Enhanced Imaging Properties

The development of effective radioligands for PET imaging of NET is a complex process that requires a delicate balance of properties, including high binding affinity and selectivity, appropriate lipophilicity for blood-brain barrier penetration, and metabolic stability to ensure accurate signal quantification. nih.gov

Optimization of Brain Penetration and Metabolic Stability for Next-Generation Analogues

A primary challenge in the development of PET tracers for NET has been achieving optimal brain penetration and metabolic stability. Early studies with reboxetine (B1679249) analogs revealed issues with in vivo defluorination, which can lead to skull-bound radioactivity and contaminate brain images. nih.gov For instance, the initial evaluation of (S,S)-[¹⁸F]FMeNER in cynomolgus monkeys showed rapid defluorination. nih.gov

To address this, researchers developed deuterated analogs, such as (S,S)-[¹⁸F]FMeNER-D2, where deuterium (B1214612) atoms replace hydrogen on the fluoromethoxy group. nih.gov This modification significantly reduced defluorination, resulting in a more stable tracer with improved imaging characteristics. nih.gov In preclinical PET experiments, (S,S)-[¹⁸F]FMeNER-D2 demonstrated superior performance compared to its non-deuterated counterpart and even (S,S)-[¹¹C]MeNER, achieving a specific binding peak equilibrium during the PET experiment with lower noise levels. nih.gov

Further efforts to enhance brain penetration and metabolic stability have focused on modifying the chemical structure of reboxetine. The introduction of methyl and ω-fluoroalkyl groups at the 2-position of the phenoxy ring in (S,S)-isomers of reboxetine derivatives has been explored. nih.gov While some of these analogs, like [¹⁸F]FENET and [¹⁸F]FPNET, exhibited high in vitro affinity for NET, they showed only slight regional differentiation in brain uptake during microPET imaging in rhesus monkeys, making them less promising as radioligands. nih.gov In contrast, [¹¹C]MENET, a methyl-substituted analog, demonstrated more favorable imaging kinetics, reaching a quasi-equilibrium in less than an hour in non-human primates. nih.gov

The stability of radiolabeled metabolites in plasma is another critical factor. For (S,S)-[¹⁸F]FMeNER-D2, labeled metabolites found in plasma were all more polar than the parent radioligand, which is a desirable characteristic as it reduces the likelihood of these metabolites crossing the blood-brain barrier and interfering with the imaging signal. nih.gov

Table 1: Comparison of Reboxetine Analog Properties

Compound Modification Key Findings Reference
(S,S)-[¹⁸F]FMeNER Fluoromethoxy group Rapid in vivo defluorination in monkeys. nih.gov
(S,S)-[¹⁸F]FMeNER-D2 Deuterated fluoromethoxy group Reduced defluorination, improved stability and imaging. nih.gov
[¹⁸F]FENET & [¹⁸F]FPNET ω-fluoroalkyl groups High in vitro affinity but poor in vivo signal-to-noise. nih.gov
[¹¹C]MENET Methyl group on phenoxy ring Favorable imaging kinetics in non-human primates. nih.gov

Evaluation of Fluorine-18 (B77423) Labeling Strategies for Improved Radiotracer Characteristics

The choice of radionuclide is a critical aspect of PET tracer development. Fluorine-18 (¹⁸F) has emerged as a preferred isotope over Carbon-11 (B1219553) (¹¹C) for several reasons. researchgate.net Its longer half-life (109.8 minutes for ¹⁸F vs. 20.4 minutes for ¹¹C) allows for more complex and longer imaging protocols, including pharmacological challenge studies. nih.govresearchgate.netnih.gov This extended timeframe also facilitates the transportation of ¹⁸F-labeled tracers to facilities without an on-site cyclotron, increasing their clinical accessibility. researchgate.net Furthermore, the lower positron energy of ¹⁸F results in a shorter positron range in tissue, leading to higher resolution PET images. frontiersin.org

Various ¹⁸F-labeling strategies have been employed for reboxetine analogs. One common method is O-alkylation with reagents like [¹⁸F]fluoroethyl brosylate or [¹⁸F]fluoropropyl brosylate. miami.edu Another approach involves the O-fluoromethylation of a desfluoromethoxy precursor with [¹⁸F]bromofluoromethane. nih.gov The development of efficient radiosynthesis methods is crucial for producing these tracers with high radiochemical purity and specific activity. For example, (S,S)-[¹⁸F]FMeNER and its deuterated analog were synthesized with radiochemical purities greater than 98%. nih.gov

However, the introduction of a fluoroalkyl group can sometimes negatively impact the binding affinity of the ligand. researchgate.net This highlights the need for a careful balance between the benefits of ¹⁸F-labeling and the preservation of the pharmacological properties of the parent compound. The development of C-fluoroalkyl derivatives has been proposed as a potential strategy to create analogs that are more stable to defluorination compared to O-fluoroalkyl derivatives. researchgate.net

Table 2: Properties of Fluorine-18 vs. Carbon-11

Characteristic Fluorine-18 (¹⁸F) Carbon-11 (¹¹C) Reference
Half-life 109.8 minutes 20.4 minutes nih.govnih.gov
Positron Energy (Max) 0.635 MeV 0.96 MeV frontiersin.org
Advantages Longer imaging times, off-site distribution, higher resolution. - researchgate.netfrontiersin.org
Labeling Challenges Can sometimes reduce binding affinity. Shorter synthesis time required. researchgate.net

Methodological Advancements in Preclinical PET Imaging and Quantification

Accurate quantification of NET density and occupancy from PET data relies on sophisticated imaging protocols and data analysis techniques. This includes the careful selection of a reference region in the brain and the application of appropriate kinetic models.

Refinement of Reference Region Selection in Animal Brains for Quantitative PET Studies

In quantitative PET studies, a reference region—a brain area with a negligible density of the target receptor or transporter—is often used to estimate the non-specific binding of the radiotracer. The selection of an appropriate reference region is critical for the accurate calculation of binding potential and other quantitative parameters.

For NET imaging with reboxetine analogs, several regions have been considered. The caudate nucleus, known to have a low concentration of NET, has been used as a reference region in some studies. nih.govresearchgate.net In human studies with (S,S)-[¹¹C]O-methyl reboxetine, the caudate nucleus showed the smallest change in tracer uptake after treatment with a NET inhibitor, supporting its use as a reference region. researchgate.net However, other research suggests that the caudate may not be an ideal reference region for all reboxetine analogs, as some show unexpected accumulation in this area. nih.gov

The occipital cortex is another region that has been utilized as a reference tissue in PET studies of NET. researchgate.net Autoradiography studies with (S,S)-[¹⁸F]FMeNER-D2 have shown that the specific binding in the occipital cortex is among the lowest in the brain, comparable to the caudate and putamen. researchgate.net The choice of reference region can influence the calculated binding potential values, and therefore, careful validation is necessary for each new radiotracer and animal model.

Kinetic Modeling Approaches for Accurate NET Occupancy Measurement in Preclinical Settings

Kinetic modeling is a mathematical technique used to analyze the dynamic data obtained from a PET scan and to estimate parameters such as receptor density and drug occupancy. Various kinetic models have been applied to preclinical studies of NET with reboxetine analogs.

For the SPECT tracer (¹²³I)-INER, both invasive (requiring arterial blood sampling) and reference tissue models have been investigated in baboons. nih.gov The results indicated that reference tissue models can be effectively used to estimate binding potential and NET occupancy by drugs like atomoxetine (B1665822) and reboxetine. nih.gov This is a significant advantage in preclinical settings, as it avoids the technically challenging and invasive procedure of arterial cannulation.

Compartmental modeling has also been applied to analyze [¹¹C]MENET data in the human brain. nih.gov The simplified reference tissue model (SRTM) and the multilinear reference tissue model (MRTM2) have been identified as attractive options for estimating NET distribution volume ratios using the occipital lobe as a reference region. nih.gov These models provide a robust framework for quantifying NET availability and can be used to measure the occupancy of NET by therapeutic drugs. In a study with (S,S)-[¹¹C]Methylreboxetine, a dose-dependent decrease in NET binding was observed after administration of the NET inhibitor atomoxetine, demonstrating the utility of these methods for in vivo pharmacology studies. medrxiv.org

Application as a Pharmacological Probe in Animal Neurochemistry

(2S,3S)-Methylreboxetine and its analogs have proven to be valuable pharmacological probes for investigating the role of the norepinephrine (B1679862) system in animal models of various neurological and psychiatric conditions.

In rhesus monkeys, PET imaging with ¹¹C- and ¹⁸F-labeled reboxetine analogs has been used to map the distribution of NET in the brain and to assess the in vivo selectivity of these tracers. nih.govsnmjournals.org For example, pretreatment with the selective NET inhibitor desipramine (B1205290) significantly reduced the uptake of [¹⁸F]-labeled reboxetine analogs in NET-rich regions, confirming their specific binding to the transporter. snmjournals.org These studies are crucial for validating new radiotracers before they are used in human subjects.

In rats, [¹¹C]MRB has been used to study the effects of neurotoxin-induced lesions on NET density. nih.govresearchgate.net In one study, administration of the neurotoxin DSP-4, which selectively damages noradrenergic neurons, resulted in a dose-dependent decrease in [¹¹C]MRB binding in the hippocampus. nih.govresearchgate.net These findings were validated by postmortem measurements of NET and norepinephrine concentrations, demonstrating that PET imaging with [¹¹C]MRB can serve as an indirect biomarker for the integrity of noradrenergic neurons and the availability of norepinephrine in the brain. nih.govresearchgate.net Such applications are critical for studying the pathophysiology of diseases like Alzheimer's, where noradrenergic deficits are thought to play a role in cognitive impairment. nih.gov

The use of these radiolabeled probes in animal models allows researchers to investigate the effects of novel therapeutic agents on the norepinephrine system, to study the relationship between NET occupancy and clinical response, and to explore the role of noradrenergic dysfunction in a wide range of disorders.

Investigating Norepinephrine Transporter Dynamics in Preclinical Disease Models

The norepinephrine transporter (NET) is a critical protein that regulates norepinephrine (NE) levels in the synapse and is implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), and attention deficit hyperactivity disorder (ADHD). nih.gov Preclinical research utilizing animal models of these diseases is fundamental to understanding the role of noradrenergic dysfunction and for developing novel therapeutic strategies. This compound, particularly in its radiolabeled form (S,S)-[¹¹C]Methylreboxetine ([¹¹C]MRB), has emerged as a key tool for in vivo imaging of NET dynamics in these models. snmjournals.orgnih.gov

A significant area of investigation involves modeling the neurodegenerative processes seen in human diseases. For instance, the neuropathology of early Alzheimer's disease includes the loss of noradrenergic neurons originating in the locus coeruleus (LC), leading to diminished NE availability in projection areas like the hippocampus. nih.gov This noradrenergic deficit is thought to contribute to cognitive impairment. nih.gov To mimic this in a preclinical setting, the neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) is used to selectively damage the axonal terminals of noradrenergic neurons in rats. nih.govthno.org

In a study using such a model, positron emission tomography (PET) with [¹¹C]MRB was employed to investigate whether in vivo NET imaging could predict brain norepinephrine levels. nih.gov Rats treated with DSP-4 underwent [¹¹C]MRB-PET scans, followed by postmortem analysis of brain homogenates to measure both NET and NE concentrations. nih.gov The results demonstrated that [¹¹C]MRB-PET could detect a dose-dependent decrease in NET densities in the hippocampus of the lesioned rats. nih.gov Crucially, a strong correlation was found between the PET-measured NET densities and the in vitro measured norepinephrine concentrations. nih.gov This finding validates the use of [¹¹C]MRB-PET as a surrogate marker for the integrity of noradrenaline neurons and their terminals. The study showed that [¹¹C]MRB-PET is sensitive enough to detect decreases of 10-20% in hippocampal NET densities. nih.gov

These preclinical findings are consistent with observations from postmortem human studies. For example, postmortem autoradiography in patients with Alzheimer's disease found a 40%-50% reduction in the binding of another NET ligand, ³H-nisoxetine. snmjournals.org The ability to quantify these changes in living animal models using [¹¹C]MRB allows for a dynamic understanding of disease progression and the potential effects of therapeutic interventions on the noradrenergic system. nih.gov

Table 1: Correlation of [¹¹C]MRB-PET Imaging with Postmortem Analysis in a DSP-4 Rat Model

MeasurementMethodFindingSignificanceCitation
NET Density In vivo PET with [¹¹C]MRBShowed a dose-dependent decrease in the hippocampus following DSP-4 administration.Demonstrates the sensitivity of [¹¹C]MRB-PET for detecting noradrenergic neurodegeneration in a living model. nih.gov
NET Concentration In vitro brain homogenate analysisCorrelated strongly with in vivo PET measurements of NET density.Validates that PET imaging with [¹¹C]MRB accurately reflects the underlying transporter levels. nih.gov
Norepinephrine Concentration In vitro brain homogenate analysisCorrelated very well with PET-measured NET densities.Confirms that NET density as measured by [¹¹C]MRB-PET can serve as a reliable predictor of noradrenaline levels. nih.gov

Assessment of Drug-Induced NET Occupancy in Preclinical Pharmacodynamics Studies

A crucial component of preclinical pharmacodynamics is determining whether a drug engages its intended target in the central nervous system (CNS) and establishing a relationship between drug concentration and target occupancy. researchgate.netresearchgate.net (2S,3S)-[¹¹C]Methylreboxetine ([¹¹C]MRB) is a highly selective radiotracer used in positron emission tomography (PET) studies to quantify the occupancy of the norepinephrine transporter (NET) by new drug candidates. researchgate.netresearchgate.net This translational approach, often beginning with preclinical animal models, is vital for predicting effective doses in humans. researchgate.net

The development of novel monoamine reuptake inhibitors frequently involves a translational strategy that connects preclinical ex vivo studies in rodents to in vivo PET imaging in humans. researchgate.net For example, in the preclinical assessment of TD-9855, a novel norepinephrine and serotonin (B10506) reuptake inhibitor, ex vivo occupancy studies were conducted in rats. researchgate.net Following oral administration of the drug, NET occupancy in the rat spinal cord was determined and correlated with plasma concentrations of TD-9855. researchgate.net This generated a pharmacokinetic/pharmacodynamic (PK/PD) model that described the relationship between plasma concentration and NET occupancy. researchgate.net

This preclinical model, which also accounted for species differences in plasma protein binding, was then used to project the human plasma concentrations needed to achieve a therapeutic level of NET occupancy. researchgate.net These projections were subsequently confirmed in a human PET study where [¹¹C]MRB was used to directly measure NET occupancy after administration of TD-9855. researchgate.net The plasma EC₅₀ (the concentration required to achieve 50% of the maximum effect) for NET occupancy was estimated to be 1.21 ng/mL in humans, and the study confirmed that doses greater than 4 mg resulted in high (>75%) NET occupancy. researchgate.net

Table 2: Preclinical vs. Clinical NET Occupancy Data for TD-9855

ParameterSpeciesMethodValueCitation
NET Plasma EC₅₀ RatEx vivo spinal cord occupancy11.7 ng/mL researchgate.net
Projected NET Plasma EC₅₀ HumanPK/PD model from rat data5.5 ng/mL researchgate.net
Measured NET Plasma EC₅₀ HumanIn vivo PET with [¹¹C]MRB1.21 ng/mL researchgate.net

A similar translational approach was used for duloxetine, a dual SERT and NET inhibitor. researchgate.net Ex vivo transporter occupancy studies in the rat spinal cord were performed after single oral doses. researchgate.net The data revealed a plasma EC₅₀ of 59.0 ng/mL for NET inhibition in rats. researchgate.net This type of preclinical PK/PD modeling provides a valuable foundation for predicting CNS target engagement in humans, illustrating the power of using tools like [¹¹C]MRB to bridge the gap between preclinical findings and clinical application. researchgate.net

Studies have also used [¹¹C]MRB to assess the impact of established drugs. For instance, the NET occupancy of atomoxetine was tested in humans using [¹¹C]MRB-PET. researchgate.net While this was a clinical study, the methodology is based on preclinical principles. The study found that atomoxetine produced a dose-dependent blockade of the NET, with an average decrease in [¹¹C]MRB binding of 28% in the midbrain and 17% in the thalamus, demonstrating the tracer's sensitivity to pharmacological intervention. researchgate.net

Future Directions and Emerging Research Avenues for 2s,3s Methylreboxetine Studies

Exploration of Novel Therapeutic Targets Modulated by Similar Structural Motifs

The morpholine (B109124) ring and the diarylmethoxymethane core of (2S,3S)-Methylreboxetine serve as a foundational scaffold for exploring novel therapeutic targets beyond the norepinephrine (B1679862) transporter. The structural motifs present in this compound are not exclusive to NET inhibition and can be found in ligands that interact with other biogenic amine transporters and receptors.

Recent research has focused on developing norepinephrine-dopamine reuptake inhibitors (NDRIs) to treat depression and associated cognitive dysfunction. rsc.org These dual-target inhibitors aim to simultaneously modulate both the human norepinephrine transporter (hNET) and the human dopamine (B1211576) transporter (hDAT), potentially offering improved therapeutic efficacy and a reduction in side effects like sexual dysfunction. rsc.org The challenge lies in achieving selectivity against the homologous human serotonin (B10506) transporter (hSERT), as all three transporters share significant structural similarities in their binding sites. rsc.org

Furthermore, the exploration of compounds with structural similarities to this compound could lead to the identification of ligands for other therapeutic targets implicated in neurological and psychiatric disorders. For instance, the G-protein coupled receptor superfamily, which includes adrenergic receptors (α1a-α1c, α2a-α2c, and β1-β3), represents a vast landscape for drug discovery. nih.govnih.gov The development of ligands that can selectively modulate these receptors, either as agonists or antagonists, holds promise for treating a wide range of conditions.

The table below summarizes the activity of reboxetine (B1679249) and its derivatives at various monoamine transporters, highlighting the potential for developing compounds with tailored selectivity profiles.

CompoundTargetIC50 (nM)
(S,S)-ReboxetineNET3.6
(S,S)-MethylreboxetineNET2.5
(R,R)-MethylreboxetineNET85
ReboxetineDAT>10,000
ReboxetineSERT>10,000

Data sourced from multiple studies. rsc.orgnih.gov

Integration with Multi-Modal Neuroimaging Techniques in Advanced Preclinical Research

The use of radiolabeled this compound, such as [¹¹C]-(S,S)-Methylreboxetine ([¹¹C]MRB), has been instrumental in positron emission tomography (PET) studies to visualize and quantify NET in the brain. nih.govresearchgate.net Future research will benefit from integrating these PET studies with other neuroimaging modalities to gain a more comprehensive understanding of brain function and pathology.

Multi-modal neuroimaging, which combines techniques like PET, magnetic resonance imaging (MRI), functional MRI (fMRI), and magnetic resonance spectroscopy (MRS), offers a powerful approach to investigate the interplay between neurochemical systems, brain structure, and function. nih.govsunnybrook.ca For instance, combining [¹¹C]MRB-PET with fMRI can correlate NET density with changes in brain connectivity and activation patterns in response to specific tasks or pharmacological challenges. kcl.ac.uk This integrated approach can provide crucial insights into how alterations in the noradrenergic system contribute to the pathophysiology of disorders like ADHD and Parkinson's disease. nih.govajronline.org

Advanced preclinical research can leverage these multi-modal techniques to:

Characterize the relationship between NET occupancy and therapeutic response: By combining PET imaging with behavioral studies in animal models, researchers can determine the level of NET inhibition required for therapeutic efficacy.

Investigate the downstream effects of NET modulation: Multi-modal imaging can reveal how changes in norepinephrine signaling impact other neurotransmitter systems and neural circuits.

Develop imaging biomarkers for early disease detection and progression: Changes in NET density, as measured by PET, could serve as an early biomarker for neurodegenerative diseases, and combining this with structural and functional MRI data can enhance diagnostic accuracy. nih.gov

The table below illustrates the application of various neuroimaging techniques in preclinical research.

Imaging ModalityInformation ProvidedApplication in this compound Research
PET Neurotransmitter transporter/receptor density and occupancyQuantifying NET levels with [¹¹C]MRB
MRI Brain structure, anatomy, and tissue propertiesAssessing brain atrophy in neurodegenerative disorders
fMRI Brain function and connectivityExamining the effect of NET modulation on neural circuits
MRS Neurochemical composition of brain tissueMeasuring changes in neurotransmitter levels

Advancements in Stereoselective Synthesis of Complex Analogues for Research Tools

The development of novel research tools with improved properties, such as higher affinity, greater selectivity, and better metabolic stability, relies on advancements in synthetic organic chemistry. The stereoselective synthesis of complex analogues of this compound is crucial for creating the next generation of PET radioligands and pharmacological probes.

The synthesis of reboxetine analogues often involves multi-step sequences to establish the correct stereochemistry at the two chiral centers. nih.govnih.gov Key synthetic strategies include the use of chiral starting materials, such as (S)-3-amino-1,2-propanediol, and stereocontrolled reactions like Sharpless asymmetric epoxidation. nih.govelsevierpure.com

Future synthetic efforts will likely focus on:

Introducing fluorine-18 (B77423) for PET imaging: The longer half-life of fluorine-18 (110 minutes) compared to carbon-11 (B1219553) (20 minutes) allows for more complex synthetic procedures and longer imaging times. d-nb.info The synthesis of fluorinated analogues, such as (2S,3S)-2-[α-(2-(2-fluoroethyl)phenoxy)phenylmethyl]morpholine (FENET), has been reported. nih.gov

Deuteration to improve metabolic stability: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow down the rate of enzymatic degradation, leading to improved pharmacokinetic properties of radiotracers. researchgate.net

Creating diverse chemical libraries for high-throughput screening: Efficient synthetic routes are needed to generate a wide range of analogues with different substituents on the aromatic rings and the morpholine nitrogen. This will facilitate the discovery of compounds with novel pharmacological profiles.

The following table highlights key aspects of the synthesis of reboxetine analogues.

Synthetic GoalKey Reaction/StrategyExample Compound
StereocontrolSharpless asymmetric epoxidation(2S,3R)- and (2R,3S)-iodoreboxetine
Radiolabeling (¹¹C)O-methylation with [¹¹C]methyl iodide[¹¹C]-(S,S)-Methylreboxetine
Radiolabeling (¹⁸F)Nucleophilic substitution with [¹⁸F]fluoride(2S,3S)-FENET
Improved StabilityDeuterationDeuterated FMeNER-D2

Computational Drug Discovery and Rational Design of Highly Selective NET Ligands

Computational methods are playing an increasingly important role in the rational design of new drugs and research tools. wikipedia.orgnih.gov These approaches can accelerate the discovery process by predicting the binding affinity and selectivity of virtual compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. openmedicinalchemistryjournal.comfrontiersin.org

For the development of highly selective NET ligands, computational techniques can be applied in several ways:

Structure-based drug design (SBDD): If the three-dimensional structure of the NET is known, molecular docking simulations can be used to predict how different ligands will bind to the transporter. frontiersin.org This information can guide the design of new molecules with improved interactions with the binding site.

Ligand-based drug design: In the absence of a high-resolution structure of the target, methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used. frontiersin.org These approaches rely on the chemical structures and biological activities of known NET inhibitors to build predictive models.

Virtual screening: Large databases of chemical compounds can be computationally screened to identify molecules that are predicted to bind to the NET. openmedicinalchemistryjournal.com This can be a cost-effective way to identify novel chemical scaffolds for further development.

De novo design: Algorithms can be used to design entirely new molecules that are predicted to have high affinity and selectivity for the NET. openmedicinalchemistryjournal.com

The ultimate goal of these computational efforts is to design ligands with an optimal balance of properties, including high affinity for the NET, selectivity over other transporters and receptors, and favorable pharmacokinetic profiles. nih.gov The integration of computational and experimental approaches will be essential for the successful development of the next generation of NET-targeted therapeutics and research tools.

Computational MethodApplication in NET Ligand Design
Molecular Docking Predicting binding modes and affinities of ligands to the NET.
QSAR Relating chemical structure to biological activity to guide lead optimization.
Pharmacophore Modeling Identifying the essential 3D features required for NET binding.
Virtual Screening Searching large compound libraries for potential NET inhibitors.
De novo Design Generating novel molecular structures with desired properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3S)-Methylreboxetine, and what key reaction conditions influence enantiomeric purity?

  • Methodological Answer : The asymmetric synthesis of this compound can be achieved via chiral auxiliary-mediated strategies or catalytic enantioselective methods. For example, Evans oxazolidinone chemistry or transition-metal-catalyzed hydrogenation may be employed to control stereochemistry. Key reaction parameters include temperature (−20°C to 25°C), solvent polarity (e.g., THF or dichloromethane), and catalyst loading (e.g., 1–5 mol% for chiral catalysts). Post-synthesis, recrystallization in hexane/ethyl acetate mixtures can enhance enantiomeric purity. Researchers must report yields, reaction times, and purification steps to ensure reproducibility .

Q. Which analytical techniques are recommended for confirming the stereochemical configuration and purity of this compound?

  • Methodological Answer : A combination of techniques is critical:

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
  • NMR Spectroscopy : Analyze 1^1H and 13C^{13}\text{C} NMR spectra for diastereotopic splitting and coupling constants (e.g., J2,3J_{2,3} values) to confirm stereochemistry.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 331.4 for C18_{18}H21_{21}NO5_5) .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values (e.g., [α]D20_D^{20} = +42° for the (2S,3S)-isomer).
    • Document all instrument parameters (e.g., column type, flow rate, detector settings) to enable replication .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation.
  • Storage : Keep in sealed containers under inert gas (e.g., argon) at −20°C to avoid degradation.
  • Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste.
    • Reference the compound’s Safety Data Sheet (SDS) for toxicity data gaps and emergency measures .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate the therapeutic window of this compound while minimizing off-target effects?

  • Methodological Answer :

  • In Vitro Models : Use tiered assays:
  • Primary screens (e.g., receptor binding at 10 nM–10 µM).
  • Secondary screens for selectivity (e.g., off-target profiling against 50+ GPCRs).
  • In Vivo Models : Employ staggered dosing in rodents (e.g., 0.1–10 mg/kg) with pharmacokinetic (PK) monitoring (plasma half-life, AUC).
  • Statistical Design : Apply nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC50_{50}/IC50_{50} and Hill slopes. Include negative controls (vehicle) and positive controls (reference ligands) .

Q. What statistical approaches are recommended for resolving contradictory findings in receptor binding affinity studies across experimental models?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Assess bias via funnel plots or Egger’s regression .
  • Sensitivity Analysis : Stratify results by experimental variables (e.g., radioligand type, tissue source). For example, compare KiK_i values obtained with 3^3H-labeled vs. fluorescent ligands.
  • Bayesian Hierarchical Modeling : Estimate posterior distributions for affinity constants while incorporating prior data (e.g., historical IC50_{50} ranges) .

Q. What methodologies enable precise quantification of this compound in complex biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/brain homogenates.
  • LC-MS/MS : Optimize a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with a gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions (m/z 331.4 → 214.2 for quantification; 331.4 → 185.1 for confirmation).
  • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.